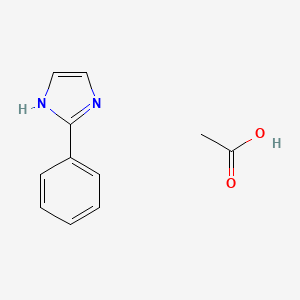
acetic acid;2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-phenyl-1H-imidazole is a compound that combines the structural features of acetic acid and 2-phenyl-1H-imidazole. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-imidazole derivatives typically involves the condensation of an aromatic aldehyde, an amine, and a source of acetic acid. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde in the presence of acetic acid . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. For instance, the condensation of 1,2-dicarbonyl compounds with aromatic aldehydes and ammonia in alcohol is a widely used method . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions include imidazolone, imidazoline, and various substituted imidazole derivatives .
Scientific Research Applications
Acetic acid;2-phenyl-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;2-phenyl-1H-imidazole involves its interaction with various molecular targets and pathways. For instance, imidazole derivatives can inhibit enzymes like cytochrome P450, leading to antifungal and antimicrobial effects . They can also interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;2-phenyl-1H-imidazole include:
2-phenyl-1H-imidazole: Lacks the acetic acid moiety but shares the imidazole structure.
4,5-diphenyl-1H-imidazole: Contains additional phenyl groups, leading to different chemical and biological properties.
1H-imidazole: The parent compound of imidazole derivatives, with a simpler structure.
Uniqueness
This compound is unique due to the presence of both the acetic acid and 2-phenyl-1H-imidazole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62695-51-6 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
acetic acid;2-phenyl-1H-imidazole |
InChI |
InChI=1S/C9H8N2.C2H4O2/c1-2-4-8(5-3-1)9-10-6-7-11-9;1-2(3)4/h1-7H,(H,10,11);1H3,(H,3,4) |
InChI Key |
LCXPIENDLAGVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Naphthalen-2-yl)-3-oxopropyl]benzonitrile](/img/structure/B14531799.png)
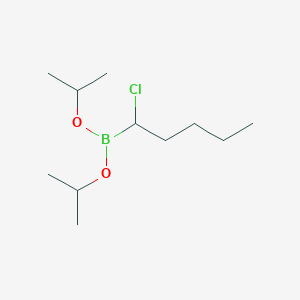
![1-[2-(3,3-Dimethoxypropyl)cyclopent-1-en-1-yl]oct-1-en-3-one](/img/structure/B14531807.png)
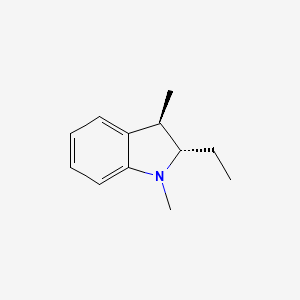
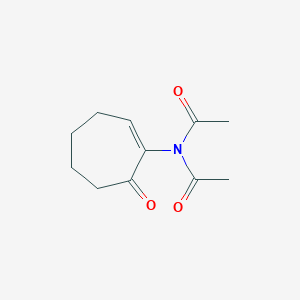
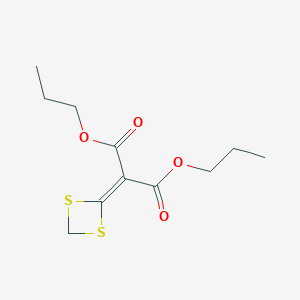
![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
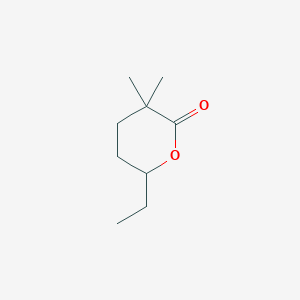
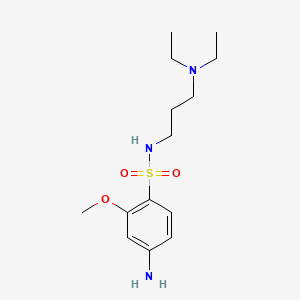
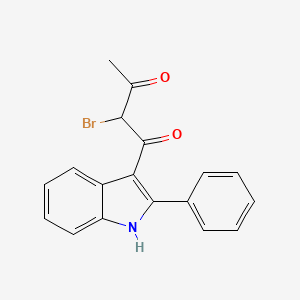
![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
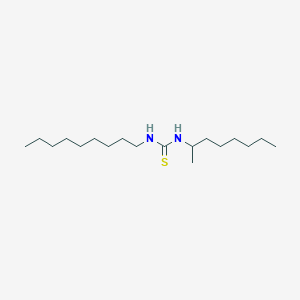
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)
